molecular formula C6H4F2O B1295083 2,5-Difluorophenol CAS No. 2713-31-7

2,5-Difluorophenol

Cat. No. B1295083
CAS RN: 2713-31-7
M. Wt: 130.09 g/mol
InChI Key: INXKVYFOWNAVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorophenol is a chemical compound used as a raw material in organic synthesis . It has the molecular formula C6H4F2O and a molecular weight of 130.0922 .


Synthesis Analysis

2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids . The conversion of 2,5-difluorophenol by whole cells of Rhodococcus opacus 1G has been investigated by 9 F NMR analysis .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorophenol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H .


Chemical Reactions Analysis

The conversion of 2,5-difluorophenol by whole cells of Rhodococcus opacus 1G has been investigated by 9 F NMR analysis .


Physical And Chemical Properties Analysis

2,5-Difluorophenol has a melting point of 40-42 °C (lit.) and a boiling point of 145 °C . It is slightly soluble in water .

Scientific Research Applications

Fluorinated Building Blocks

2,5-Difluorophenol is used as a fluorinated building block in the chemical industry . Fluorinated compounds are known for their high thermal and chemical stability, making them useful in a variety of applications.

Synthesis of Hydroxybenzoic Acids

2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids . These acids are important in pharmaceutical and agrochemical industries due to their biological activities.

Conversion by Rhodococcus opacus 1G

The conversion of 2,5-difluorophenol by whole cells of Rhodococcus opacus 1G has been investigated . This could have potential applications in bioremediation or bioconversion processes.

Mass-Analyzed Threshold Ionization Spectroscopy

2,5-Difluorophenol has been studied using mass-analyzed threshold ionization (MATI) techniques . This research can provide valuable insights into the electronic structure and ionization dynamics of the molecule.

Synthesis of Liquid Crystals

4-Bromo-2,5-difluorophenol, a derivative of 2,5-Difluorophenol, is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . Liquid crystals have applications in display technologies, such as LCD screens.

Resonant Two-Photon Ionization Technique

2,5-Difluorophenol has been studied using resonant two-photon ionization technique . This technique is used to study the electronic structure of molecules and can provide valuable information about the molecule’s energy levels and vibrational modes.

Safety and Hazards

2,5-Difluorophenol is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Biochemical Pathways

It has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids

Pharmacokinetics

Its molecular weight is 130.0922 , which could influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It is known that the compound can exist in two forms, enantiomers, which have the same chemical structure but are non-superimposable mirror images of each other . This could potentially result in different biological effects depending on the specific enantiomer.

properties

IUPAC Name

2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKVYFOWNAVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181594
Record name Phenol, 2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenol

CAS RN

2713-31-7
Record name 2,5-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2713-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2713-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluorophenol
Reactant of Route 2
Reactant of Route 2
2,5-Difluorophenol
Reactant of Route 3
Reactant of Route 3
2,5-Difluorophenol
Reactant of Route 4
2,5-Difluorophenol
Reactant of Route 5
2,5-Difluorophenol
Reactant of Route 6
Reactant of Route 6
2,5-Difluorophenol

Q & A

Q1: How does the presence of fluorine atoms in 2,5-Difluorophenol affect its interactions with superfluid helium compared to its non-fluorinated counterpart?

A1: Research indicates that the interaction of 2,5-Difluorophenol with superfluid helium differs significantly from its non-fluorinated counterpart, phenol. Specifically, when 2,5-Difluorophenol is ionized within a superfluid helium droplet environment, its interaction strength with the surrounding helium atoms is enhanced. [] This heightened interaction leads to an increased density of helium around the ionized 2,5-Difluorophenol. Consequently, the energy difference between the zero-phonon line and the phonon wing observed in its electronic spectra is reduced compared to neutral 2,5-Difluorophenol. This difference highlights the impact of fluorine substitution on the molecule's interaction with its surrounding environment. [] You can find more details in this research article:

Q2: What are the characteristic spectroscopic features that differentiate the cis and trans rotamers of 2,5-Difluorophenol?

A2: 2,5-Difluorophenol exists as two different rotational isomers, or rotamers, designated as cis and trans. These rotamers exhibit distinct spectroscopic signatures. Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal separate origin bands for the S1 ← S0 electronic transition of each rotamer. Specifically, the cis rotamer exhibits an origin band at 36448 cm-1, while the trans rotamer displays a band at 36743 cm-1. [, ] These spectral differences arise due to the different spatial arrangements of the fluorine and hydroxyl substituents relative to each other in the two rotamers. Additionally, the adiabatic ionization energies, representing the energy required to remove an electron from the molecule in its ground vibrational state, also differ for the two rotamers. The cis rotamer has an adiabatic ionization energy of 71164 cm-1, whereas the trans rotamer exhibits a slightly higher value of 71476 cm-1. [, ] Learn more about the spectroscopic characterization in this study:

Q3: How can 2,5-Difluorophenol be utilized in the synthesis of novel compounds?

A3: 2,5-Difluorophenol serves as a versatile starting material for synthesizing a variety of difluorinated hydroxybenzoic acids. By strategically manipulating the reactivity of different positions on the aromatic ring, all 18 possible difluorinated hydroxybenzoic acid isomers can be produced. [] This approach exploits the ortho-activating effect of methoxymethyl groups and the ortho-shielding effect of triisopropylsilyl groups to control the site of deprotonation. Moreover, the introduction of trimethylsilyl groups or chlorine atoms can further direct the regioselectivity of metalation reactions, enabling the synthesis of a diverse range of compounds. [] For more information on the synthetic applications, refer to this study: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.